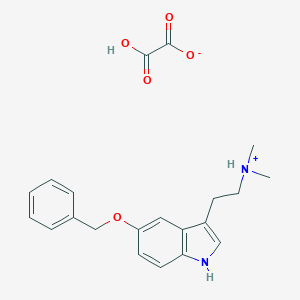
5-Fluorooctane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorooctane-2,6-dione, also known as 5-Fluoro-2,6-dioxooctane, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This chemical compound is a fluorinated diketone that has been synthesized using different methods.
Applications De Recherche Scientifique
5-Fluorooctane-2,6-dione has been used in various scientific research applications. One of the most significant applications of this compound is in the field of organic synthesis. It has been used as a reagent in the synthesis of various organic compounds. Additionally, it has been used as a starting material in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Fluorooctane-2,6-dione is not well understood. However, it is believed that this compound acts as an electrophile and reacts with nucleophiles such as amines and alcohols. This reaction leads to the formation of a stable adduct.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Fluorooctane-2,6-dione have not been extensively studied. However, it has been reported that this compound exhibits antitumor activity. It has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Fluorooctane-2,6-dione in lab experiments is its high purity and yield. Additionally, it is a relatively stable compound that can be stored for long periods of time. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 5-Fluorooctane-2,6-dione. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the field of medicine, such as the development of new antitumor agents. Additionally, the biochemical and physiological effects of this compound could be further studied to gain a better understanding of its potential applications.
Méthodes De Synthèse
The synthesis of 5-Fluorooctane-2,6-dione has been achieved using different methods. One of the most common methods involves the reaction of 5-fluoropentan-2-one with ethyl acetoacetate in the presence of sodium ethoxide. Another method involves the reaction of 5-fluoropentan-2-one with malonic acid in the presence of sodium ethoxide. These methods have been used to obtain 5-Fluorooctane-2,6-dione with high purity and yield.
Propriétés
Numéro CAS |
102283-30-7 |
|---|---|
Nom du produit |
5-Fluorooctane-2,6-dione |
Formule moléculaire |
C8H13FO2 |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
5-fluorooctane-2,6-dione |
InChI |
InChI=1S/C8H13FO2/c1-3-8(11)7(9)5-4-6(2)10/h7H,3-5H2,1-2H3 |
Clé InChI |
PNDCDHWBMKMFSD-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CCC(=O)C)F |
SMILES canonique |
CCC(=O)C(CCC(=O)C)F |
Synonymes |
2,6-Octanedione, 5-fluoro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)






![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)


![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)